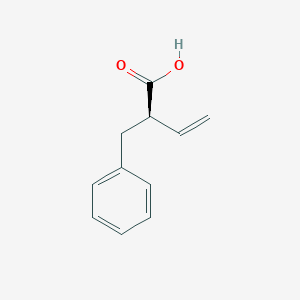

(R)-2-Benzylbut-3-enoic acid

Description

Properties

IUPAC Name |

(2R)-2-benzylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZZWRMTHMXOND-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-benzylbut-3-enoic acid chemical structure

An In-depth Technical Guide to (R)-2-benzylbut-3-enoic acid

Abstract

This technical guide provides a comprehensive analysis of (R)-2-benzylbut-3-enoic acid, a chiral unsaturated carboxylic acid with significant potential as a versatile building block in synthetic organic chemistry and drug development. While direct literature on this specific molecule is sparse, this document consolidates foundational chemical principles and data from structurally related analogs to define its chemical structure, predict its physicochemical properties, and propose a robust, stereoselective synthetic pathway. A detailed, field-proven experimental protocol based on Evans' asymmetric alkylation is presented, offering a reliable method for its preparation. Furthermore, this guide outlines the necessary analytical techniques for structural verification and quality control, including NMR spectroscopy, mass spectrometry, and chiral analysis. The potential applications of (R)-2-benzylbut-3-enoic acid as a key intermediate for complex, biologically active molecules are also discussed, providing a forward-looking perspective for researchers in medicinal chemistry and materials science.

Introduction and Core Chemical Structure

(R)-2-benzylbut-3-enoic acid is a chiral organic compound characterized by a butenoic acid backbone, a benzyl substituent at the alpha-position (C2), and a terminal vinyl group. The stereochemistry at the C2 chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific arrangement of functional groups—a carboxylic acid, a stereocenter, an aromatic ring, and a reactive alkene—makes it a highly valuable and versatile synthon for constructing complex molecular architectures with precise three-dimensional control.

The molecule's structure combines the reactivity of an unsaturated acid with the stereochemical definition required for targeted biological interactions, marking it as a compound of interest for the synthesis of novel pharmaceutical agents and other advanced materials.

Caption: Proposed workflow for the asymmetric synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of (4R,5S)-3-(But-3-enoyl)-4-methyl-5-phenyloxazolidin-2-one

-

To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes.

-

In a separate flask, dissolve but-3-enoyl chloride (1.1 eq) in anhydrous THF and add this solution dropwise to the lithiated oxazolidinone solution.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 30 minutes.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.

Step 2: Asymmetric Benzylation

-

Dissolve the N-acyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (~0.1 M) in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Maintain the reaction at -78 °C for 2-4 hours, then slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl, and repeat the extraction and purification procedure as described in Step 1.

Step 3: Hydrolysis and Isolation

-

Dissolve the purified alkylated product (1.0 eq) from Step 2 in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).

-

Stir vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test with starch-iodide paper is obtained.

-

Concentrate the mixture in vacuo to remove most of the THF.

-

Add diethyl ether to precipitate the chiral auxiliary. Filter and recover the auxiliary.

-

Acidify the aqueous filtrate to pH 1-2 with 1 M HCl.

-

Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-benzylbut-3-enoic acid. Further purification can be achieved via chromatography if necessary.

Quality Control and Chiral Analysis

Confirmation of the final product's identity, purity, and enantiomeric excess is crucial.

-

Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be performed. The obtained data must match the predicted values outlined in Section 2.2.

-

Purity Analysis: Purity is typically assessed by ¹H NMR and High-Performance Liquid Chromatography (HPLC).

-

Enantiomeric Excess (e.e.) Determination: The stereochemical purity must be confirmed. This is achieved by converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) and analyzing it using chiral HPLC with a suitable column (e.g., Chiralcel OD-H or AD-H) and a mobile phase of hexanes/isopropanol. [1]The goal is to achieve an e.e. >98%.

Applications in Drug Development and Organic Synthesis

(R)-2-benzylbut-3-enoic acid is not just a synthetic target but a valuable tool for further chemical innovation. Its utility stems from its distinct structural features:

-

Chiral Scaffolding: The (R)-configured stereocenter serves as a crucial anchor point for building enantiomerically pure molecules, which is essential for targeted drug action. [2]* Reactive Handles: The carboxylic acid allows for amide bond formation, esterification, or reduction. The terminal vinyl group is amenable to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis reactions.

-

Pharmaceutical Intermediate: Similar branched, unsaturated acids are used as intermediates in the synthesis of bioactive compounds. [3][4]This molecule could serve as a precursor for novel protease inhibitors, anti-inflammatory agents, or other complex natural product analogs. For instance, the vinyl group could be a key element in ring-closing metathesis reactions to form macrocyclic structures.

Conclusion

(R)-2-benzylbut-3-enoic acid represents a chiral building block of significant synthetic potential. This guide has established its core structural and physicochemical identity through predictive methods grounded in established chemical principles. By providing a detailed, stereoselective synthesis protocol based on highly reliable Evans' auxiliary chemistry, we offer a clear and actionable pathway for its preparation. The outlined analytical methodologies ensure a self-validating system for quality control, confirming both chemical purity and stereochemical integrity. For researchers and professionals in drug development, this molecule is a promising starting point for the discovery of novel therapeutics, offering a unique combination of chirality and versatile reactivity.

References

-

iChemical. (n.d.). (R)-2-(Benzyloxycarbonylamino)but-3 -enoic acid, CAS No. 75266-42-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13408059, 2-Phenylbut-3-enoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21881, 2-Benzylbutanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral analysis of compounds 2 and 3 using an NB chiral column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354661, 2-Butenoic acid, 3-phenyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). But-3-enoic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2631867B2 - Method for producing (R) -2-hydroxy-4-phenyl-3-butenoic acid.

-

ResearchGate. (2025, August 7). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Retrieved from [Link]

-

Moshang Chemical. (n.d.). 2-Benzyl-3-methyl-but-3-enoic acid | 332016-63-4. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Practical Approach to α- or γ-Heterosubstituted Enoic Acids. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-acetamido-but-3-enoic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chart. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereo- and Enantioselective Syntheses of (Z)-1,3-Butadienyl-2-carbinols via Brønsted Acid Catalysis. Retrieved from [Link]

-

MDPI. (n.d.). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Retrieved from [Link]

-

MDPI. (2021, January 18). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Retrieved from [Link]

-

AWS. (n.d.). Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538853, 2-Phenylbut-3-en-2-ol. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid. Retrieved from [Link]

Sources

2-Benzylbut-3-enoic Acid (CAS 114779-92-9): A Technical Guide to Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

2-Benzylbut-3-enoic acid (CAS: 114779-92-9) is a highly versatile

Physicochemical Profiling and Structural Dynamics

The reactivity of 2-benzylbut-3-enoic acid is dictated by the orthogonal reactivity of its functional groups: the terminal olefin permits metathesis and epoxidation, the carboxylic acid enables amidation and esterification, and the

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| CAS Number | 114779-92-9 | Unique identifier for the racemic mixture[2]. |

| Molecular Formula | C₁₁H₁₂O₂ | Confirmed by high-resolution mass spectrometry (m/z 175.0755 for the neutral loss fragment)[3]. |

| Molecular Weight | 176.21 g/mol | Optimal size for fragment-based drug design. |

| Key Moieties | Terminal Alkene, | Enables orthogonal functionalization without protecting group overhead. |

Applications in Drug Development & Chemical Biology

Irreversible Inhibition of Carboxypeptidase A (CPA)

Carboxypeptidase A (CPA) is a prototypical zinc-containing proteolytic enzyme. 2-Benzylbut-3-enoic acid is a direct precursor in the synthesis of

Causality in Design: The benzyl moiety is specifically tailored to occupy the hydrophobic S1' pocket of CPA, anchoring the molecule. Upon binding, the oxazolidinone ring undergoes nucleophilic attack at the 2-position, leading to ring cleavage and irreversible covalent modification of the enzyme's active site. The lack of stereospecificity in this inactivation process highlights the robust nature of the addition-elimination mechanism driven by this core scaffold[1].

Synthesis of Functionalized Piperidinones

Functionalized 5-hydroxypiperidinones are synthesized via a sequence initiating with the amidation of 2-benzylbut-3-enoic acid to form a diene amide. This is followed by Ring-Closing Metathesis (RCM) using a Grubbs' catalyst 5[5].

Causality in Design: The terminal alkene of the but-3-enoic acid core is essential here, acting as the requisite olefin partner for the metathesis cycle. Subsequent epoxidation and base-mediated elimination yield the highly substituted piperidinone framework with precise N1, C3, and C6 substitutions[6].

Diagnostic Marker in Alkaloid Metabolomics

In phytochemistry, specifically the metabolomic profiling of Annona species, 2-benzylbut-3-enoic acid emerges as a critical mass spectrometry fragment. Spirobenzylisoquinoline alkaloids undergo inductive cleavage, generating a diagnostic ion at m/z 175.0755, which corresponds precisely to the 2-benzylbut-3-enoic acid structure 7[7]. This fragmentation pattern is vital for differentiating bioactive compounds responsible for the potent anticancer properties observed in these plant extracts[3].

Table 2: Quantitative Reaction & Kinetic Data

| Process / Reaction | Substrate / Target | Quantitative Metric | Value |

| Esterification | 2-benzylbut-3-enoic acid | Isolated Yield | 70%[1] |

| Epoxidation | tert-butyl ester | Isolated Yield | 92%[1] |

| Enzyme Inhibition | Carboxypeptidase A (CPA) Inactivation | 1.7 - 3.6 M⁻¹ min⁻¹[1] |

Visualizing the Synthetic Network

Fig 1. Synthetic and metabolomic pathways involving 2-benzylbut-3-enoic acid.

Self-Validating Experimental Protocol: Synthesis of Diene Amide Precursor

To utilize 2-benzylbut-3-enoic acid in Ring-Closing Metathesis (RCM), it must first be converted into a diene amide (e.g., N-allyl-N-benzyl-2-benzylbut-3-enamide). The following protocol is designed as a self-validating system to ensure high fidelity and prevent unwanted isomerization[8].

Step 1: Acid Chloride Formation (Activation)

-

Procedure: Dissolve 2-benzylbut-3-enoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add a catalytic amount of DMF (0.05 eq) and cool the reaction mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise.

-

Causality & Validation: Oxalyl chloride is strictly preferred over thionyl chloride to prevent the allylic rearrangement of the

-unsaturated double bond into a conjugated

Step 2: Amidation

-

Procedure: After stirring at room temperature for 2 hours (until gas evolution ceases), concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add N-allylbenzylamine (1.1 eq) followed by triethylamine (2.0 eq).

-

Causality & Validation: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the acidic degradation or hydrochlorination of the terminal diene. The immediate formation of a white precipitate (triethylamine hydrochloride) validates that the amidation is proceeding successfully.

Step 3: Workup and Analytical Validation

-

Procedure: Stir the reaction for 35 hours[8]. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Validation: Confirm the structural integrity of the product via ¹H NMR spectroscopy. A successful reaction is validated by the presence of two distinct terminal alkene proton sets: one originating from the but-3-enoic core (

5.0 ppm) and one from the newly introduced allyl group, confirming that no double-bond migration occurred during activation.

References

- Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity Source: Journal of Organic Chemistry / PubMed URL

- Synthesis of functionalized piperidinones Source: Journal of Organic Chemistry / PubMed URL

- Comprehensive Tools of Alkaloid/Volatile Compounds–Metabolomics and DNA Profiles: Bioassay-Role-Guided Differentiation Process of Six Annona sp.

- Development of C-C Bond Formation by Addition of Carbonyl Compounds to Unsaturated Carbon Bonds Source: Synthesis / NII URL

Sources

- 1. (+/-)-2-benzyl-3-butenoic acid tert-butyl ester - CAS号 368867-74-7 - 摩熵化学 [molaid.com]

- 2. (+/-)-2-benzyl-3-butenoic acid tert-butyl ester - CAS号 368867-74-7 - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of functionalized piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+/-)-1,3-dibenzyl-5-hydroxy-5,6-dihydro-1H-pyridin-2-one - CAS号 510728-28-6 - 摩熵化学 [molaid.com]

- 7. Comprehensive Tools of Alkaloid/Volatile Compounds–Metabolomics and DNA Profiles: Bioassay-Role-Guided Differentiation Process of Six Annona sp. Grown in Egypt as Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (+/-)-N-allyl-N-benzyl-2-benzylbut-3-enamide - CAS号 510728-25-3 - 摩熵化学 [molaid.com]

Introduction: The Significance of Stereochemistry in Drug Design

An In-Depth Technical Guide to the Synthesis and Application of Chiral α-Allyl Phenylacetic Acid Derivatives

Chiral α-allyl phenylacetic acid derivatives represent a critical class of molecules in medicinal chemistry and materials science. The presence of a stereogenic center at the α-position, combined with the versatile functionality of the allyl group, makes these compounds highly valuable building blocks for complex, biologically active molecules.[1][2] More than half of all drugs are chiral compounds, and their stereochemistry is paramount, dictating their interaction with biological targets like enzymes and receptors.[2] A single enantiomer can offer therapeutic benefits while its mirror image may be inactive or even toxic.[2] Consequently, the development of robust, stereoselective methods to synthesize these scaffolds is a central theme in modern pharmaceutical research.[3]

This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of α-allyl phenylacetic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of current methodologies.

Part 1: The Core Challenge: Controlling the α-Stereocenter

The primary difficulty in synthesizing chiral α-substituted carbonyl compounds lies in controlling the stereochemistry of the newly formed tertiary stereocenter.[4] The α-proton of the product is often more acidic than that of the starting material, creating a risk of racemization under either acidic or basic conditions.[4] Therefore, successful synthetic strategies must not only create the desired stereocenter with high fidelity but also preserve its integrity throughout the reaction and work-up processes.

The enantioselective α-alkylation of carboxylic acids is a transformation of fundamental importance, and for decades, the field was dominated by methods requiring the attachment and subsequent removal of chiral auxiliaries.[3][5] While effective, these multi-step processes are less atom-economical. Modern approaches increasingly focus on direct catalytic methods that offer greater efficiency and operational simplicity.[5]

Part 2: Key Strategies for Stereoselective Synthesis

Direct Enantioselective Alkylation via Chiral Lithium Amides

A powerful and modern approach circumvents the need for traditional chiral auxiliaries by employing a recoverable chiral lithium amide as a non-covalent, stereodirecting agent.[5] This method relies on the in-situ formation of a chiral complex with the enediolate of the phenylacetic acid, which then directs the approach of the electrophile (allyl bromide).

Causality Behind the Method:

The success of this strategy hinges on the formation of a well-defined, rigid chiral environment around the planar enediolate intermediate. The chiral lithium amide, derived from a C₂-symmetric amine, complexes with the lithium enediolate. This complex effectively blocks one face of the enediolate, forcing the incoming allyl electrophile to attack from the less sterically hindered face, thereby inducing high enantioselectivity.[5] The use of a slight excess of the chiral amine is crucial for achieving reproducibly high enantioselectivity.[5]

Experimental Workflow: Chiral Lithium Amide-Mediated Allylation

Caption: Workflow for direct enantioselective allylation.

Detailed Protocol:

-

Reaction Setup: To a solution of the chiral C₂-symmetric amine (1.05 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the flask to -78°C.

-

Amide Formation: Add n-butyllithium (2.0 eq) dropwise. Stir the resulting solution for 30 minutes at -78°C to form the chiral lithium amide.

-

Enediolate Formation: Add a solution of phenylacetic acid (1.0 eq) in THF dropwise. Stir the mixture for 1 hour at -78°C to ensure complete formation of the lithium enediolate complex.

-

Allylation: Add allyl bromide (1.5 eq) dropwise. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Amine Recovery: The organic layers are combined and washed with 1M HCl. This step protonates the chiral amine, transferring it to the aqueous layer, from which it can be recovered and reused.[5]

-

Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure chiral α-allyl phenylacetic acid.

Data Summary: Performance of Chiral Lithium Amides

| Electrophile | Arylacetic Acid | Yield (%) | ee (%) | Reference |

| Allyl Bromide | Phenylacetic Acid | ~80% | 91% | [5] |

| Benzyl Bromide | Phenylacetic Acid | ~85% | 92% | [5] |

| Iodomethane | (6-methoxynaphthalen-2-yl)acetic acid | High | 94% | [5] |

Enzymatic and Photo-Enzymatic Strategies

Biocatalysis offers a highly sustainable and exquisitely selective alternative for synthesizing chiral molecules. Enzymes operate under mild conditions and can provide exceptionally high levels of enantioselectivity.

Enzymatic Resolution:

This classic technique involves the selective reaction of one enantiomer from a racemic mixture of α-allyl phenylacetic acid (or a precursor), leaving the other enantiomer unreacted. For instance, a lipase can selectively esterify the (R)-enantiomer, allowing for the separation of the (R)-ester and the unreacted (S)-acid. While effective, the maximum theoretical yield for the desired enantiomer is 50%.

Photo-Enzymatic Cascade Reactions:

A more advanced strategy integrates photocatalysis with enzymatic catalysis in a one-pot reaction.[6] For example, a light-driven process can generate a substrate that is then immediately and enantioselectively converted by an engineered enzyme, such as a carbene transferase.[6] This approach can achieve superior stereoselectivity (up to 99% ee) and represents a frontier in green and efficient chemical synthesis.[6]

Mechanism: Photo-Enzymatic Cascade

Caption: A one-pot photo-enzymatic cascade process.

Metal-Catalyzed Asymmetric Allylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they provide a powerful means to construct chiral centers. In the context of α-allyl phenylacetic acid derivatives, related transformations like the enantioselective allylation of phenols or the cross-coupling of allylic carbonates demonstrate the utility of this approach.[7][8]

The key to success is the design of the chiral ligand, which coordinates to the metal center (e.g., Palladium) and controls the stereochemical outcome of the reaction. Small-bite-angle ligands, for instance, have been shown to favor the formation of branched products in certain allyl-allyl cross-coupling reactions, proceeding through a 3,3'-reductive elimination mechanism.[8] This principle can be extended to the synthesis of related chiral structures.

Part 3: Analytical Validation of Chirality

The synthesis of a chiral molecule must be followed by rigorous analysis to determine its enantiomeric purity, typically expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC):

This is the gold-standard technique for separating and quantifying enantiomers. The stationary phase of the HPLC column is itself chiral, leading to differential interactions with the two enantiomers. This results in different retention times, allowing for their separation and quantification.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified α-allyl phenylacetic acid derivative in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of trifluoroacetic acid (TFA) for acidic analytes. The exact ratio is optimized to achieve baseline separation of the enantiomeric peaks.

-

Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Part 4: Applications in Drug Development

The structural motif of phenylacetic acid is found in a wide array of biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Flurbiprofen.[1][5] The direct, enantioselective alkylation methods described above have been successfully applied to the synthesis of these blockbuster drugs.[5]

Beyond NSAIDs, α-allyl phenylacetic acids are versatile intermediates. The allyl group is a synthetic linchpin that can be further elaborated through various transformations (e.g., ozonolysis, dihydroxylation, cross-metathesis) to build molecular complexity. This makes them valuable starting materials for creating libraries of novel compounds for drug screening and for the synthesis of unnatural amino acids used in peptide-based therapeutics.[9]

Conclusion

The enantioselective synthesis of α-allyl phenylacetic acid derivatives has evolved significantly from classical, auxiliary-based methods to highly efficient and atom-economical catalytic strategies. The direct alkylation using recoverable chiral lithium amides stands out as a particularly robust and practical method, offering high yields and excellent enantioselectivities for a range of substrates. Concurrently, the emergence of enzymatic and photo-enzymatic cascades points toward a future of more sustainable and selective chemical manufacturing. For drug development professionals, a deep understanding of these advanced synthetic methodologies is crucial for the efficient discovery and production of next-generation chiral therapeutics.

References

-

Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. (2025). ResearchGate. Available at: [Link]

-

Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC. Available at: [Link]

-

Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. (2025). ResearchGate. Available at: [Link]

-

Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024). PMC. Available at: [Link]

-

Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). (n.d.). PMC. Available at: [Link]

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2025). Pharmaceutical Technology. Available at: [Link]

- Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (n.d.). Google Patents.

-

Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. (2023). PMC. Available at: [Link]

-

The first synthesis of both enantiomers of [α-H]phenylacetic acid in high enantiomeric excess. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (n.d.). PMC. Available at: [Link]

-

Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (n.d.). PMC. Available at: [Link]

-

Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling [organic-chemistry.org]

- 9. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on (R)-2-Benzyl-3-butenoic Acid: Synthesis, Dynamics, and Applications

As a Senior Application Scientist specializing in chiral building blocks and biocatalysis, I frequently encounter the synthetic and analytical challenges associated with β,γ-unsaturated carboxylic acids. (R)-2-benzyl-3-butenoic acid (also known as (R)-2-benzylbut-3-enoic acid) is a prime example of a high-value chiral intermediate that demands precise environmental control during synthesis.

This whitepaper dissects the physicochemical properties, structural dynamics, and advanced catalytic applications of (R)-2-benzyl-3-butenoic acid. By understanding the causality behind its thermodynamic instability, researchers can leverage chemoenzymatic workflows and transition-metal cascades to utilize this compound in complex drug development and pharmacognosy.

Physicochemical Properties & Structural Dynamics

(R)-2-benzyl-3-butenoic acid features a terminal vinyl group, a benzylic chiral center at the C2 position, and a carboxylic acid moiety. The proximity of the double bond to the acidic α-proton creates a highly sensitive dynamic system.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (R)-2-benzylbut-3-enoic acid |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Monoisotopic Mass | 176.0837 Da |

| Characteristic MS Fragment | m/z 175.0755 [M-H]⁻ |

| Structural Features | Terminal β,γ-vinyl group, C2 benzylic chiral center |

| Thermodynamic Stability | Kinetically stable; readily isomerizes under basic conditions |

The Isomerization Challenge (Causality)

The core challenge in handling (R)-2-benzyl-3-butenoic acid lies in its thermodynamic landscape. The β,γ-unsaturated double bond is kinetically trapped but thermodynamically unstable relative to its α,β-unsaturated counterpart (2-benzyl-2-butenoic acid). Under basic conditions—such as standard saponification or basic workups—the α-proton is abstracted, allowing the double bond to migrate into conjugation with the carboxylate system. Therefore, traditional synthetic routes fail to isolate the pure β,γ-isomer, necessitating the use of pH-neutral, enzyme-mediated pathways 1.

Enantioselective Chemoenzymatic Synthesis

To bypass the base-catalyzed isomerization, researchers have developed chemoenzymatic protocols utilizing lipases. Lipases operate under mild, neutral conditions, providing both chemoselectivity (preventing double-bond migration) and enantioselectivity (kinetic resolution of the racemate).

Protocol 1: Lipase-Catalyzed Synthesis and Resolution

This self-validating protocol ensures the preservation of the β,γ-double bond while achieving high enantiomeric excess (ee).

Step 1: Substrate Alkylation

-

React vinylacetic acid dienolate with benzyl bromide in a controlled solvent environment.

-

Causality: This inevitably yields an inseparable mixture of the desired β,γ-unsaturated acid and the isomerized α,β-unsaturated acid due to the basicity of the dienolate formation.

Step 2: Chemoselective Enzymatic Esterification

-

Suspend the isomeric acid mixture in an organic solvent (e.g., toluene) with a selected alcohol donor.

-

Introduce a commercially available lipase (e.g., Pseudomonas or Candida antarctica lipase).

-

Causality: The enzyme selectively esterifies the (R)-enantiomer of the β,γ-unsaturated acid without triggering double-bond migration, effectively isolating it from the unreacted α,β-isomer.

Step 3: Enzymatic Hydrolysis (Validation Step)

-

Isolate the resulting ester via silica gel chromatography.

-

Subject the ester to enzymatic hydrolysis using a lipase in a biphasic aqueous/organic system.

-

Validation/QC: Analyze the final product via ¹H NMR. The presence of terminal alkene protons (δ ~5.0–6.0 ppm) and the absence of conjugated alkene protons confirm that basic isomerization was successfully bypassed.

Advanced Applications: Transvinylation and RCM Cascades

Beyond its role as a chiral building block, (R)-2-benzyl-3-butenoic acid is a critical substrate for probing catalyst promiscuity. Recent advancements have demonstrated that Grubbs-type ruthenium catalysts can perform dual functions: transvinylation and Ring-Closing Metathesis (RCM) in a single pot 2.

Protocol 2: One-Pot Cascade to Endocyclic Enol Lactones

This workflow leverages the multitask activity of Grubbs catalysts to synthesize complex lactones without intermediate purification.

Step 1: Reaction Setup

-

Charge a Schlenk flask with (R)-2-benzyl-3-butenoic acid (1.0 equiv) and vinyl propionate (2.0 equiv) in anhydrous toluene (c = 0.01 M).

-

Causality: High dilution (0.01 M) is strictly maintained to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis or oligomerization.

Step 2: Catalyst Addition & Transvinylation

-

Add Grubbs second-generation catalyst (5 mol %) under an inert argon atmosphere. Heat to 80 °C for 16 hours.

-

Mechanistic Causality: The ruthenium carbene first reacts with vinyl propionate to form a ruthenium-acetate species, which transesterifies the carboxylic acid to form a vinyl ester intermediate. The catalyst retains its metathetic activity throughout this non-metathetic step.

Step 3: Ring-Closing Metathesis (RCM)

-

The newly formed vinyl ester and the terminal β,γ-alkene undergo intramolecular RCM, driven by the release of ethylene gas.

-

Validation/QC: Monitor the reaction via HRMS and ¹³C NMR. The disappearance of the terminal alkene carbon signals (~118 ppm) and the appearance of the endocyclic enol lactone signals validate the cascade completion.

Workflow Visualization

The following diagram maps the logical flow from crude alkylation through chemoenzymatic resolution, culminating in the Grubbs-catalyzed cascade.

Workflow: Chemoenzymatic synthesis and subsequent Grubbs-catalyzed RCM cascade.

Biological Relevance in Pharmacognosy

Beyond synthetic chemistry, the 2-benzylbut-3-enoic acid skeleton is a highly relevant structural biomarker in metabolomics. In the profiling of Annona species (plants utilized in traditional medicine for their anticancer and anxiolytic properties), high-resolution mass spectrometry (HRMS) identifies specific spirobenzylisoquinoline alkaloids.

During collision-induced dissociation (CID), these complex alkaloids undergo breakage at the isoquinoline core, generating a highly stable diagnostic fragment ion at m/z 175.0755, which corresponds exactly to the deprotonated 2-benzylbut-3-enoic acid moiety 3. The detection of this fragment is now a self-validating standard for the dereplication of bioactive spirobenzylisoquinolines in natural product drug discovery.

Conclusion

(R)-2-benzyl-3-butenoic acid represents a fascinating intersection of thermodynamic challenges and catalytic innovation. By understanding the causality of its isomerization, scientists can deploy targeted chemoenzymatic workflows to isolate the pure enantiomer. Furthermore, its application in Grubbs-catalyzed transvinylation/RCM cascades highlights the evolving promiscuity of transition-metal catalysts, paving the way for highly efficient, one-pot syntheses of complex lactones and bioactive scaffolds.

References

- Source: Catalysis Communications (2018)

- Source: The Journal of Organic Chemistry (ACS Publications, 2020)

- Comprehensive Tools of Alkaloid/Volatile Compounds–Metabolomics and DNA Profiles: Bioassay-Role-Guided Differentiation Process of Six Annona sp.

Sources

A Proposed Investigation into the Stereoselective Biological Activity of 2-Benzylbut-3-enoic Acid Enantiomers: A Technical Guide for Drug Discovery Professionals

Abstract

Chirality is a cornerstone of modern pharmacology, with the stereoisomers of a drug molecule often exhibiting profoundly different physiological effects. This technical guide addresses the untapped potential of the enantiomers of 2-benzylbut-3-enoic acid, a compound of interest due to its structural resemblance to known neuroactive agents. In the absence of direct empirical data, this document serves as a comprehensive roadmap for the synthesis, chiral separation, and systematic biological evaluation of the (R)- and (S)-enantiomers of 2-benzylbut-3-enoic acid. We will delve into hypothesized mechanisms of action, drawing parallels from structurally related GABA (γ-aminobutyric acid) analogues and anticonvulsant compounds. Detailed, field-proven experimental protocols are provided to empower researchers to embark on the exploration of this promising chemical entity.

Introduction: The Rationale for Investigating 2-Benzylbut-3-enoic Acid Enantiomers

The principle of stereoselectivity in drug action is well-established; enantiomers can display widely divergent pharmacodynamic and pharmacokinetic profiles[1]. The structural architecture of 2-benzylbut-3-enoic acid, featuring a carboxylic acid, a benzyl group, and a vinyl moiety at the chiral center, suggests potential interactions with biological targets, particularly within the central nervous system. Its similarity to GABA analogues, such as phenibut (β-phenyl-GABA), hints at possible modulatory effects on GABAergic neurotransmission[2]. The GABAergic system is the primary inhibitory network in the brain, and its modulation is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders[3][4].

Furthermore, the benzyl group is a common motif in a variety of anticonvulsant drugs[5][6]. Research on N-benzyl-2-acetamidopropionamide derivatives has demonstrated that anticonvulsant potency can be highly dependent on stereochemistry, with the (R)-enantiomer exhibiting significantly greater activity[6]. This precedent underscores the critical importance of evaluating the enantiomers of 2-benzylbut-3-enoic acid independently. This guide, therefore, proposes a rigorous scientific investigation to unlock the therapeutic potential of these specific stereoisomers.

Enantioselective Synthesis and Chiral Separation: Obtaining Pure Enantiomers

The foundation of any study on stereoselective bioactivity lies in the ability to obtain enantiomerically pure compounds. Two primary strategies are viable: asymmetric synthesis or resolution of a racemic mixture.

Proposed Enantioselective Synthesis

An enantioselective synthesis would ideally be the most efficient route to the pure enantiomers. A potential synthetic approach could involve an asymmetric allylation of a benzyl-substituted carbonyl compound or a related strategy that establishes the chiral center with high enantiomeric excess.

Chiral Separation of Racemic 2-Benzylbut-3-enoic Acid

A more immediate and often practical approach is the synthesis of the racemic mixture followed by chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose[7][8].

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the (R)- and (S)-enantiomers of 2-benzylbut-3-enoic acid.

Materials:

-

Racemic 2-benzylbut-3-enoic acid

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with UV detector

Methodology:

-

Sample Preparation: Dissolve a small amount of racemic 2-benzylbut-3-enoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Mobile Phase Screening:

-

Begin with a standard mobile phase for polysaccharide-based CSPs, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol).

-

Small amounts of an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be added to improve peak shape for the carboxylic acid.

-

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).

-

Optimization: Adjust the flow rate and mobile phase composition to achieve baseline separation of the two enantiomeric peaks.

-

Fraction Collection: Once separation is optimized, perform repeated injections to collect the separated enantiomeric fractions.

-

Purity Analysis: Analyze the collected fractions on the same chiral HPLC system to confirm their enantiomeric purity.

Caption: Workflow for obtaining enantiomerically pure 2-benzylbut-3-enoic acid.

Proposed Biological Evaluation: Uncovering Stereoselective Activity

With the pure enantiomers in hand, a systematic evaluation of their biological activities can commence. Based on structural analogies, we hypothesize that the primary targets will be within the central nervous system, particularly GABA receptors.

In Vitro Studies: Receptor Binding and Functional Assays

3.1.1. GABA Receptor Binding Assays

Objective: To determine the binding affinity of each enantiomer for GABA-A and GABA-B receptors.

Experimental Protocol: GABA-A Receptor Binding Assay

Materials:

-

Rat cortical membranes

-

[³H]-Muscimol (for the GABA site) or [³H]-Flunitrazepam (for the benzodiazepine site)

-

(R)- and (S)-2-benzylbut-3-enoic acid

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

-

Binding Reaction: In a series of tubes, incubate the membranes with the radioligand and varying concentrations of the test enantiomer. Include a control with no test compound and a non-specific binding control with an excess of a known GABA-A agonist (e.g., unlabeled GABA).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a defined period (e.g., 30 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) for each enantiomer by non-linear regression analysis.

3.1.2. Functional Assays

Electrophysiological studies, such as patch-clamp recordings from cultured neurons or Xenopus oocytes expressing specific GABA receptor subtypes, can provide valuable information on the functional effects of the enantiomers (e.g., agonist, antagonist, or allosteric modulator activity).

In Vivo Studies: Anticonvulsant Screening

Animal models of epilepsy are crucial for assessing the potential therapeutic utility of the compounds.

3.2.1. Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures.

Experimental Protocol: MES Test in Mice

Materials:

-

Male mice (e.g., Swiss Webster)

-

(R)- and (S)-2-benzylbut-3-enoic acid dissolved in a suitable vehicle

-

Corneal electrodes

-

A stimulator to deliver the electrical shock

Methodology:

-

Compound Administration: Administer a range of doses of each enantiomer (and vehicle control) to different groups of mice, typically via intraperitoneal (i.p.) injection.

-

Time to Peak Effect: Conduct the seizure test at the predetermined time of peak effect of the compound.

-

Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED₅₀) for each enantiomer, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

3.2.2. Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures. A similar experimental design to the MES test would be employed, with seizure induction via subcutaneous injection of PTZ.

Hypothesized Mechanism of Action and Expected Outcomes

Based on the structural similarities to GABA analogues, it is plausible that one or both enantiomers of 2-benzylbut-3-enoic acid will interact with GABA receptors.

Caption: Potential signaling pathway for the anticonvulsant effects of 2-benzylbut-3-enoic acid enantiomers.

We anticipate a significant difference in the biological activity of the (R)- and (S)-enantiomers, as is common with chiral drugs[9]. One enantiomer may act as a potent agonist or positive allosteric modulator, while the other could be significantly less active or even exhibit a different pharmacological profile.

Table 1: Hypothetical Data Summary

| Compound | GABA-A Binding (Ki, µM) | MES Test (ED₅₀, mg/kg) |

| (R)-2-benzylbut-3-enoic acid | 5.2 | 25 |

| (S)-2-benzylbut-3-enoic acid | >100 | >150 |

| Phenytoin (Reference) | N/A | 9.5 |

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The enantiomers of 2-benzylbut-3-enoic acid represent a scientifically intriguing and unexplored area with potential for the discovery of novel neurotherapeutics. This technical guide provides a robust framework for a comprehensive investigation into their stereoselective biological activities. The proposed research program, encompassing enantioselective synthesis or separation and a tiered approach to in vitro and in vivo evaluation, will be instrumental in elucidating their pharmacological profiles. The anticipated discovery of stereoselective activity will not only contribute to a deeper understanding of structure-activity relationships in this class of compounds but may also pave the way for the development of a new generation of anticonvulsant or anxiolytic agents.

References

- (Reference on chiral separ

-

(Reference on benzylamides with anticonvulsant activity)[5]

-

(Reference on N-Benzyl-2-acetamidopropionamide derivatives)[6]

-

(Reference on the importance of chiral drug separation)[1]

- (Reference on chiral auxiliaries for separ

-

(Reference on natural GABA-A receptor modulators)[4]

- (Reference on anticonvulsant screening)

- (Reference on synthesis of rel

- (Reference on stereochemistry in n

- (Reference on anticonvulsant drug design)

-

(Reference on chiral stationary phases)[8]

- (Reference on stereochemistry and biological activity)

-

(Reference on pinene enantiomers' activity)[9]

-

(Reference on GABA analogues)[2]

- (Reference on enantiomeric n

- (Reference on neurosteroid analogues and GABA-A receptors)

- (Reference on GABA-enriched supplements)

- (Reference on phenolic compounds and neuroprotection)

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

- 4. Phenolics as GABAA Receptor Ligands: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

2-benzylbut-3-enoic acid IUPAC name

An In-depth Technical Guide on the IUPAC Nomenclature of 2-benzylbut-3-enoic acid

Introduction

In the fields of chemical research and drug development, the ability to communicate the precise structure of a molecule without ambiguity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method of nomenclature that serves as the global standard for this purpose. This guide provides a detailed analysis of the IUPAC name for a specific unsaturated carboxylic acid, 2-benzylbut-3-enoic acid. As a Senior Application Scientist, this document is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the principles behind its systematic name, reinforcing the importance of methodical nomenclature in scientific communication.

Deconstructing the IUPAC Name: A Step-by-Step Analysis

The name "2-benzylbut-3-enoic acid" is derived by following a set of hierarchical rules. Let's dissect the structure to understand how each component of the name is assigned.

Identification of the Principal Functional Group and Parent Chain

The first step in naming an organic molecule is to identify the principal functional group, which determines the suffix of the name. In this molecule, the carboxylic acid group (-COOH) has a higher priority than the alkene (double bond) and the benzyl (aromatic) substituent.[1][2][3]

-

Rule: The presence of a -COOH group designates the molecule as a carboxylic acid. The suffix "-oic acid" is appended to the name of the parent alkane.[2][4]

-

Application: The longest continuous carbon chain that includes the carboxyl carbon is four carbons long. Therefore, the parent structure is based on butane. Replacing the "-e" of butane with "-oic acid" gives us "butanoic acid".

Numbering the Parent Carbon Chain

Once the parent chain is identified, it must be numbered to locate any substituents or points of unsaturation.

-

Rule: The carbon atom of the carboxyl group is always assigned the number 1 (C1).[3][5]

-

Application:

-

C1: The carbon of the -COOH group.

-

C2: The carbon to which the benzyl group is attached.

-

C3: The first carbon of the double bond.

-

C4: The second carbon of the double bond.

-

Locating Unsaturation

The presence of a carbon-carbon double bond makes this an unsaturated carboxylic acid.

-

Rule: When a double bond is present, the "-an-" infix of the parent alkane name is changed to "-en-". The position of the double bond is indicated by the number of the first carbon in the bond.[1][2][5]

-

Application: The double bond starts at C3 and extends to C4. Therefore, the name of the parent chain is modified from "butanoic acid" to "but-3-enoic acid".

Identifying and Placing Substituents

Any groups attached to the parent chain that are not part of the main chain or the principal functional group are treated as substituents.

-

Rule: Substituents are named and prefixed to the parent name, with their location indicated by the number of the carbon atom to which they are attached.

-

Application: A benzyl group (a phenyl ring attached to a methylene, -CH₂-, group) is present on C2. This gives us the prefix "2-benzyl".

Assembling the Complete IUPAC Name

The final step is to combine all the identified parts in the correct order: substituent(s), parent chain with unsaturation, and the principal functional group suffix.

Final IUPAC Name: 2-benzylbut-3-enoic acid

Data Presentation and Visualization

To further clarify the nomenclature process, the following table and diagram summarize the components of the name and the logical workflow for its determination.

Table 1: Breakdown of the IUPAC Name "2-benzylbut-3-enoic acid"

| Component | Meaning | IUPAC Rule |

| 2-benzyl | A benzyl group (C₆H₅CH₂) is attached to the second carbon of the parent chain. | Substituents are prefixed with their locant numbers. |

| but- | The longest carbon chain containing the principal functional group has four carbons. | The root name indicates the length of the parent chain. |

| -3-en- | A carbon-carbon double bond starts at the third carbon. | The "-en-" infix with a locant indicates a double bond.[1][5] |

| -oic acid | The principal functional group is a carboxylic acid. | The "-oic acid" suffix denotes a carboxylic acid.[1][4] |

Diagram 1: IUPAC Naming Workflow

Caption: Logical workflow for determining the IUPAC name of 2-benzylbut-3-enoic acid.

Conclusion

The systematic nomenclature established by IUPAC provides an essential framework for clear and precise communication in the chemical sciences. The name 2-benzylbut-3-enoic acid is a logical construct derived from a hierarchical set of rules that consider the principal functional group, the length of the parent carbon chain, and the nature and position of any unsaturation and substituents. For professionals in research and development, a firm grasp of these principles is not merely academic but a fundamental requirement for accurate documentation, collaboration, and innovation.

References

-

JoVE. (2025). IUPAC Nomenclature of Carboxylic Acids. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule C-11.1 Carboxylic Acids (Substitutive Nomenclature). Retrieved from [Link]

-

Moodle. (n.d.). IUPAC Nomenclature of Carboxylic Acids. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-phenylbut-3-enoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylbut-3-enoic acid. Retrieved from [Link]

-

University of Illinois. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

-

Moshang Chemical. (n.d.). 2-Benzyl-3-methyl-but-3-enoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). 2-Butenoic acid, 3-methyl-, phenylmethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-phenylbut-3-enoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butenoic acid, 3-phenyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Chiral Building Blocks for the Design and Synthesis of Factor XIa Inhibitors

Abstract

Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a premier target for a new generation of anticoagulants.[1][2] Preclinical and clinical data suggest that inhibiting FXIa can effectively prevent thrombosis while largely preserving hemostasis, potentially offering a safer therapeutic window compared to existing agents that target Factor Xa or thrombin.[2][3][4] The development of potent and selective small-molecule FXIa inhibitors is intrinsically linked to the principles of stereochemistry. The enzyme's active site is a complex, chiral environment, demanding precise three-dimensional complementarity from its inhibitors. Consequently, the strategic selection and synthesis of chiral building blocks are paramount to achieving desired potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the core chiral synthons, asymmetric synthetic strategies, and structure-activity relationship (SAR) insights that are foundational to the discovery and development of novel FXIa inhibitors.

The Rationale for Targeting Factor XIa: A Hemostasis-Sparing Approach

The coagulation cascade is a complex series of enzymatic activations culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation), extrinsic (tissue factor), and common pathways. While direct oral anticoagulants (DOACs) targeting Factor Xa and thrombin are highly effective, their mechanism invariably increases the risk of bleeding because these factors are central to normal hemostasis.[4]

The therapeutic hypothesis for targeting FXIa is grounded in human genetics. Individuals with a congenital deficiency of Factor XI (hemophilia C) exhibit a significantly reduced risk of venous thromboembolism and ischemic stroke, yet they typically experience only mild and often trauma-induced bleeding.[3] This observation suggests that FXIa is more critical for the amplification and stabilization of a pathologic thrombus than for the initial hemostatic response to vascular injury.[4][5] By inhibiting FXIa, it is possible to uncouple antithrombotic efficacy from bleeding risk, a long-sought-after goal in anticoagulant therapy.[2][3]

Figure 1: Simplified diagram of the coagulation cascade. Factor XIa is a key enzyme in the intrinsic pathway that amplifies thrombin generation, making it a strategic target for antithrombotic therapy.

Core Chiral Scaffolds in FXIa Inhibitor Design

The design of small-molecule FXIa inhibitors often revolves around a central scaffold that correctly orients substituents into the enzyme's binding pockets (S1, S2, S1', etc.). Chirality within this scaffold is crucial for establishing the specific, high-affinity interactions required for potent inhibition.

Chiral Amines: Pyrrolidines and Piperidines

Chiral amines, particularly substituted pyrrolidines and piperidines, are ubiquitous building blocks in medicinal chemistry due to their conformational rigidity and ability to serve as versatile scaffolds.[6] In the context of FXa and FXIa inhibitors, these heterocycles are frequently used to position groups that interact with the S4 and S2 pockets of the enzyme.

-

Sulfonamidopyrrolidinones: This class, initially explored for Factor Xa inhibition, features a central pyrrolidinone ring.[7] The stereochemistry of the substituents on the pyrrolidinone core is critical for orienting the P1 and P4 ligands correctly, with specific enantiomers often showing orders of magnitude greater potency.[7]

-

Proline and Pyroglutamic Acid Derivatives: These naturally occurring chiral building blocks provide a cost-effective entry into complex pyrrolidine-based structures, serving as foundational materials for further synthetic elaboration.[3]

Peptidomimetics and Arginine Analogs

Given that FXIa is a serine protease, its natural substrate recognition involves peptide sequences. Early inhibitor design logically focused on peptidomimetic approaches. The S1 pocket of FXIa has a strong preference for basic residues like arginine.

-

α-Ketothiazole Arginine Mimetics: To overcome the poor oral bioavailability of true arginine-containing compounds, non-basic mimics are essential. Researchers have developed α-ketothiazole-based structures that act as key recognition elements, forming specific interactions within the S1 pocket.[8] The synthesis and coupling of these chiral mimics to a core scaffold are key steps in creating potent inhibitors.[8][9]

-

Silanediol Peptidomimetics: As a novel approach, silanediol-based dipeptide analogues have been designed as transition-state mimetics.[10] The asymmetric synthesis to control the stereochemistry of these silicon-containing building blocks is a significant chemical challenge, often accomplished using catalytic asymmetric hydrosilylation.[10]

Macrocyclic Structures

Macrocyclization represents a sophisticated strategy to pre-organize a molecule into its bioactive conformation, which can significantly enhance binding affinity and improve pharmacokinetic properties.

-

Milvexian (BMS-986177): The most prominent clinical-stage oral FXIa inhibitor, milvexian, is a macrocyclic compound.[11] This structure constrains the molecule, reducing the entropic penalty upon binding to FXIa and contributing to its high affinity (Ki = 0.11 nM).[12][13] The synthesis of such complex macrocycles relies on the assembly of several advanced, often chiral, intermediates.[14][15]

Asymmetric Synthesis: The Key to Enantiopure Building Blocks

The production of single-enantiomer drugs requires robust and scalable methods for asymmetric synthesis.[16][17] Several strategies are employed to generate the chiral building blocks used in FXIa inhibitors.

Figure 2: Key strategies for the asymmetric synthesis of chiral building blocks for pharmaceutical applications.

-

Catalytic Asymmetric Synthesis: This is a powerful approach that uses a small amount of a chiral catalyst (metal-based or organic) to generate large quantities of an enantiomerically enriched product from a prochiral starting material.[18][19] Methods like asymmetric hydrogenation, epoxidation, and hydrosilylation are cornerstones of modern pharmaceutical synthesis.[10][16]

-

Biocatalysis: The use of enzymes, such as transaminases, offers an environmentally friendly and highly selective method for producing chiral amines from prochiral ketones.[6][20] These reactions are often run under mild aqueous conditions and can produce products with exceptionally high enantiomeric excess.[20]

-

Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive chiral molecules from nature, such as amino acids or carbohydrates, as starting materials.[21] These compounds are then chemically modified to create more complex chiral building blocks.

-

Chiral Resolution: In this classical approach, a racemic mixture is separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Structure-Activity Relationship (SAR) and the Impact of Stereochemistry

The absolute stereochemistry of an inhibitor is often a critical determinant of its biological activity. A change from an (R)- to an (S)-configuration at a single stereocenter can lead to a dramatic loss of potency, as the incorrect enantiomer is unable to fit properly into the enzyme's active site.

A clear example was demonstrated in a series of pyridine-N-oxide FXIa inhibitors. The lead compound in the series inhibited FXIa with an IC50 of 2.1 nM. However, its corresponding (R)-enantiomer was essentially inactive, inhibiting human FXIa by only 47% at a concentration of 1000 µM, highlighting the profound impact of a single stereocenter on binding affinity.[22]

| Compound Class | Chiral Building Block | FXIa Potency (Ki or IC50) | Selectivity Profile | Reference |

| Macrocycles | Chiral diamine linker | Milvexian (17): 0.11 nM (Ki) | Highly selective | [13] |

| Pyridine-N-Oxides | Chiral diamine | Inhibitor 8: 2.1 nM (IC50) | ~38-fold vs. Kallikrein | [22] |

| Peptidomimetics | (S)-thiazolylarginol | Compound 32: Low nM | >1000-fold vs. FXa, >100-fold vs. Thrombin | [9] |

| Pyrrolidinones | 4-substituted pyrrolidinone | Compound 20b: 2 nM (Ki) | >1000-fold vs. related proteases | [7] |

Table 1: Representative FXIa inhibitors, highlighting the central chiral building block and corresponding high potency.

Case Study: Milvexian (BMS-986177/JNJ-70033093)

Milvexian, an orally bioavailable, reversible inhibitor of FXIa, is a testament to the successful application of modern drug design principles, including the use of complex chiral architecture.[12][15]

-

Structure: A macrocyclic pyrazole-containing molecule.[13]

-

Potency: Exhibits a Ki of 0.11 nM against human FXIa.[12][13]

-

Synthesis: The manufacturing process involves the convergent synthesis of several advanced intermediates, including a key chiral side chain, followed by a late-stage macrocyclization.[14][15]

-

Clinical Development: Phase 2 studies showed milvexian reduced the risk of venous thromboembolism after knee replacement surgery in a dose-dependent manner without increasing bleeding risk compared to enoxaparin.[23] However, subsequent Phase 3 trials have faced challenges. A trial for preventing cardiovascular complications after a recent heart attack was stopped early for futility.[24][25] Other large studies in stroke prevention and atrial fibrillation are ongoing.[24][25] These mixed results underscore the complexities of translating a potent and selective mechanism into broad clinical success across different thrombotic conditions.

| Trial Program | Indication | Key Finding | Status | Reference(s) |

| AXIOMATIC-TKR | Total Knee Replacement | Reduced VTE risk vs. enoxaparin without increased bleeding. | Completed (Phase 2) | [23] |

| AXIOMATIC-SSP | Secondary Stroke Prevention | Did not significantly reduce composite stroke outcome vs. placebo. | Completed (Phase 2) | [26][27] |

| Librexia ACS | Acute Coronary Syndrome | Stopped early; unlikely to meet primary endpoint. | Halted (Phase 3) | [24][25] |

| Librexia AF / SSP | Atrial Fibrillation / Stroke | - | Ongoing (Phase 3) | [25] |

Table 2: Overview of key clinical trials for the oral FXIa inhibitor milvexian.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of a chiral building block and the evaluation of FXIa inhibitors.

Protocol 1: Asymmetric Synthesis of a Chiral Pyrrolidine Intermediate

Objective: To synthesize an enantiomerically enriched N-Boc-3-hydroxypyrrolidine via asymmetric reduction of a prochiral ketone.

Methodology:

-

Catalyst Preparation (Rationale: Prepare the active chiral catalyst in situ): In a flame-dried, argon-purged flask, add (R)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((R)-MOP) (0.02 eq) and [Rh(COD)2]BF4 (0.01 eq). Add anhydrous, degassed dichloromethane (DCM) and stir for 30 minutes at room temperature to form the active catalyst solution.

-

Reaction Setup (Rationale: Combine substrate and catalyst under inert conditions): In a separate argon-purged flask, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous, degassed DCM. Cool the solution to 0 °C.

-

Asymmetric Hydrogenation (Rationale: The chiral Rhodium catalyst directs the hydrogenation to one face of the ketone, creating the desired stereocenter): Transfer the prepared catalyst solution to the substrate solution via cannula. Purge the flask with hydrogen gas (balloon or H2 line) and maintain a positive pressure of H2. Stir the reaction vigorously at 0 °C.

-

Monitoring (Rationale: Track reaction progress to determine completion): Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 12-24 hours).

-

Workup (Rationale: Quench the reaction and remove the catalyst): Once complete, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short plug of silica gel, eluting with ethyl acetate to remove the bulk of the rhodium catalyst.

-

Purification (Rationale: Isolate the pure product): Purify the filtrate by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-Boc-3-hydroxypyrrolidine.

-

Chiral Analysis (Rationale: Determine the enantiomeric excess (e.e.) of the product): Analyze the product's enantiomeric purity using chiral HPLC or SFC to confirm the success of the asymmetric reduction.

Protocol 2: In Vitro Chromogenic Factor XIa Inhibition Assay

Objective: To determine the IC50 value of a test compound against human Factor XIa.

Methodology:

-

Reagent Preparation (Rationale: Prepare all components at the correct concentrations in the appropriate buffer):

-

Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.

-

Enzyme Solution: Dilute purified human Factor XIa in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 2 nM for a 1 nM final concentration).

-

Substrate Solution: Dilute a chromogenic substrate specific for FXIa (e.g., S-2366) in assay buffer to 2x the desired final concentration (e.g., 200 µM for a 100 µM final).

-

Test Compound: Prepare a serial dilution series of the test compound in 100% DMSO, then dilute further in assay buffer to achieve a 4x final concentration series.

-

-

Assay Procedure (Rationale: A standard protocol for measuring enzyme inhibition in a microplate format):

-

Add 25 µL of assay buffer to the wells of a 96-well microplate.

-

Add 25 µL of the 4x test compound dilutions to the appropriate wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.

-

Add 25 µL of the 2x FXIa enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.

-

-

Initiation and Measurement (Rationale: Initiate the enzymatic reaction and measure its rate kinetically):

-

Initiate the reaction by adding 25 µL of the 2x chromogenic substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37 °C.

-

Measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.

-

-

Data Analysis (Rationale: Convert raw kinetic data into a dose-response curve to calculate the IC50):

-

Determine the rate of reaction (V, mOD/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Perspectives

The pursuit of safer anticoagulants has firmly established Factor XIa as a high-value therapeutic target. The success of this endeavor is critically dependent on the masterful application of stereoselective synthesis to produce chiral building blocks that can precisely engage the enzyme's active site. From chiral amines and peptidomimetics to complex macrocycles like milvexian, the diversity of these scaffolds underscores the creativity of medicinal chemists. While the clinical journey of FXIa inhibitors has encountered hurdles, the underlying scientific principle remains compelling.[24][25] Future research will likely focus on developing novel chiral scaffolds with optimized pharmacokinetic profiles, exploring alternative binding modes, and advancing more efficient and sustainable asymmetric synthetic methodologies. The continued synergy between synthetic organic chemistry, structural biology, and clinical science will be essential to unlock the full therapeutic potential of Factor XIa inhibition.

References

-

Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses . (2021, November 15). Janssen. Retrieved March 7, 2024, from [Link]

-

Asymmetric Synthesis of Silanediol Inhibitors for the Serine Protease Coagulation Cascade Enzyme FXIa - PubMed . (2018, May 18). PubMed. Retrieved March 7, 2024, from [Link]

-

Gardner, J. (2025, November 14). Bristol Myers, J&J's new blood thinner fails first big test . BioPharma Dive. Retrieved March 7, 2024, from [Link]

-

Addition of Factor XIa Inhibitor Milvexian Fails to Reduce Stroke Risk | NeurologyLive . (2024, January 9). NeurologyLive. Retrieved March 7, 2024, from [Link]

-

Safety and efficacy of factor XIa inhibition with milvexian for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial - PubMed . (2024, January 15). PubMed. Retrieved March 7, 2024, from [Link]

-

BMS, J&J's FXIa inhibitor milvexian fails first pivotal test - FirstWord Pharma . (2025, November 14). FirstWord Pharma. Retrieved March 7, 2024, from [Link]

-

Targeting factor XI and factor XIa to prevent thrombosis . (2023, November 19). ASH Publications. Retrieved March 7, 2024, from [Link]

-

Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives . (2023, April 27). ACS Publications. Retrieved March 7, 2024, from [Link]

-

Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa - MDPI . (2020, April 19). MDPI. Retrieved March 7, 2024, from [Link]

-

Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties . (2025, August 5). Wiley Online Library. Retrieved March 7, 2024, from [Link]

-

A novel factor Xa inhibitor: structure-activity relationships and selectivity between factor Xa and thrombin - PubMed . (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

-

Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain | Request PDF . (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Structure-Based Design of Macrocyclic Factor XIa Inhibitors . (2017, January 13). OSTI.GOV. Retrieved March 7, 2024, from [Link]

-